3,4-dibromo-1H-pyrrole
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Overview
Description
3,4-Dibromo-1H-pyrrole is a brominated heterocyclic compound with the molecular formula C4H3Br2N. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of two bromine atoms at the 3 and 4 positions of the pyrrole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1H-pyrrole typically involves the bromination of pyrrole. One common method is the reaction of pyrrole with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole-2,5-diones or reduced to form debrominated pyrrole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azido-pyrrole, thiocyanato-pyrrole, or organo-substituted pyrroles are formed.
Oxidation Products: Pyrrole-2,5-diones and other oxidized derivatives.
Reduction Products: Debrominated pyrrole derivatives.
Scientific Research Applications
3,4-Dibromo-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dibromo-1H-pyrrole varies depending on its application:
Comparison with Similar Compounds
3,4-Dibromo-1H-pyrrole can be compared with other brominated pyrrole derivatives:
3,5-Dibromo-1H-pyrrole: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
This compound-2,5-dione: An oxidized form with additional functional groups, used in different chemical reactions and applications.
This compound-2-carboxylate: A carboxylated derivative with unique properties for use in organic synthesis and material science.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dibromo-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N/c5-3-1-7-2-4(3)6/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMNRMQTSWMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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